Anhydro simvastatin

Descripción general

Descripción

Synthesis Analysis

Simvastatin is obtained by synthesis from lovastatin by replacement of 2-methylbutyryl side chain with 2,2-dimethylbutyryl group . A noninfringing synthesis of simvastatin, starting from lovastatin, has been presented. This synthesis features the protection of the free hydroxyl group of the lovastatin with 3,4-dihydro-2H-pyran (DHP) and opening of the lactone ring with n-BuNH2 to afford amide 4 as a key intermediate .Molecular Structure Analysis

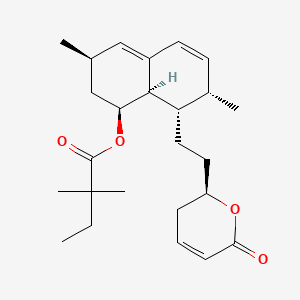

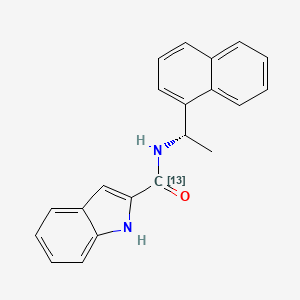

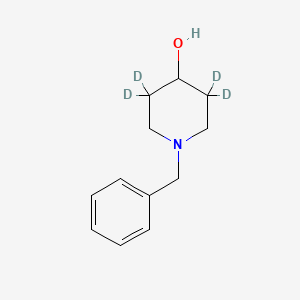

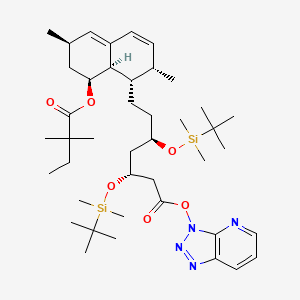

The molecular structure of Anhydro simvastatin is characterized by a complex structure with multiple functional groups . The IUPAC name of Anhydro simvastatin is [(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate .Chemical Reactions Analysis

Simvastatin is subjected to various chemical reactions under stress conditions of oxidative, acid, base, hydrolytic, thermal, and photolytic degradation . The degradation behavior of simvastatin has been assessed using experimental design methodology .Physical And Chemical Properties Analysis

The physical and chemical properties of Anhydro simvastatin are characterized by its molecular weight of 400.5 g/mol . Further analysis of its physical and chemical properties would require more specific experimental data .Aplicaciones Científicas De Investigación

Hepatotoxicity and Cellular Mechanisms

Simvastatin has been extensively studied for its hepatotoxic effects and the underlying cellular mechanisms. An integrative analysis of proteomic and transcriptomic data identified pathways related to simvastatin-induced hepatotoxicity, highlighting the drug's impact on cellular damage in the liver. This research sheds light on the NRF2-mediated oxidative stress response, metabolism of xenobiotics by cytochrome P450, fatty acid metabolism, bile metabolism, and inflammatory pathways, providing insight into the potential toxic effects of simvastatin on hepatocytes (Young-Eun Cho et al., 2013).

Impact on Osteoblastic Differentiation

Simvastatin has been shown to have anabolic effects on bone through the promotion of osteoblastic differentiation. A study demonstrated that simvastatin enhances alkaline phosphatase activity and mineralization in osteoblastic cells, suggesting its potential use for the treatment of metabolic bone diseases like osteoporosis (T. Maeda et al., 2001).

Neuroprotective Effects

Research into the neuroprotective effects of simvastatin has revealed its capacity to up-regulate Bcl-2 mRNA and protein, which are crucial for cell survival. This indicates that simvastatin may offer protection against excitotoxicity in neuronal cells, highlighting its potential therapeutic applications in neurodegenerative disorders (L. Johnson-Anuna et al., 2007).

Anti-inflammatory Properties

Simvastatin's anti-inflammatory properties have been studied in the context of various diseases. It has been found to inhibit the secretion of inflammatory cytokines such as interleukin-6 and interleukin-8, suggesting its utility in the treatment of inflammatory conditions (A. Rezaie-Majd et al., 2002).

Cardiovascular Applications

In the cardiovascular domain, simvastatin has been evaluated for its effects on endothelial function in children with familial hypercholesterolemia, indicating its potential to improve endothelial dysfunction and reduce the risk of future cardiovascular disease (S. de Jongh et al., 2002).

Mecanismo De Acción

Target of Action

Anhydrosimvastatin, also known as Dehydro Simvastatin, Anhydro simvastatin, or Dehydrosimvastatin, is a derivative of simvastatin. The primary target of Anhydrosimvastatin is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Anhydrosimvastatin acts by competitively inhibiting HMG-CoA Reductase . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol . As a result, the production of cholesterol is reduced, leading to a decrease in the levels of low-density lipoprotein (LDL) cholesterol, sometimes referred to as "bad cholesterol" .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by Anhydrosimvastatin affects the mevalonate pathway . This pathway is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very low-density lipoprotein (VLDL) . The inhibition of this pathway leads to a reduction in these lipid levels .

Pharmacokinetics

Simvastatin undergoes extensive first-pass extraction in the liver, the primary site of action . It is metabolized by CYP3A4 isoenzymes, which can lead to significant drug interactions .

Result of Action

The primary result of Anhydrosimvastatin’s action is a reduction in the levels of LDL cholesterol . This reduction is associated with a decreased risk of cardiovascular events, including myocardial infarction and stroke . The use of statins has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

The action of Anhydrosimvastatin, like other statins, can be influenced by various environmental factors. These include the patient’s diet, other medications they may be taking, and their overall health status. For example, certain foods and medications can affect the metabolism of Anhydrosimvastatin, potentially altering its efficacy and safety .

Direcciones Futuras

Statins, including simvastatin, have gained attention for their potential therapeutic role in treating other conditions such as multiple sclerosis, systemic lupus erythematosus, Alzheimer’s disease, and chronic liver disease . There are several ongoing randomized controlled trials being conducted to help clarify the role of statins as treatment for patients with chronic liver disease .

Propiedades

IUPAC Name |

[(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-6-25(4,5)24(27)29-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19-8-7-9-22(26)28-19/h7,9-11,14,16-17,19-21,23H,6,8,12-13,15H2,1-5H3/t16-,17-,19-,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYWBTKPNWCYHM-RLSQPJRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3CC=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175328 | |

| Record name | Anhydro simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anhydro simvastatin | |

CAS RN |

210980-68-0 | |

| Record name | Anhydro simvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210980680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydro simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 210980-68-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANHYDRO SIMVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z35AA0H0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the analytical challenges in detecting Anhydro Simvastatin in Simvastatin drug samples?

A1: Anhydro Simvastatin is a known impurity found in both the fermentation broth and the final product of Simvastatin. Detecting this impurity requires sensitive and specific analytical methods. The research paper "Application of ion-trap mass spectrometry for identification and structural determination of an unknown impurity in simvastatin" [] highlights the use of advanced techniques like HPLC-MS and MS/MS for this purpose. These techniques allow for the separation and identification of Anhydro Simvastatin even in the presence of other impurities and the active drug itself.

Q2: Are there alternative analytical methods for analyzing related substances in Simvastatin tablets?

A2: Yes, the paper "Comparison and discussion of RP-HPLC analysis for related substances in simvastatin tablets" [] explores different RP-HPLC methods and columns for analyzing related substances, including Anhydro Simvastatin, in Simvastatin tablets. The study compares the specificity, sensitivity, and accuracy of these methods, ultimately recommending the ChP 2010 method as the optimal choice due to its enhanced sensitivity and ability to detect a wider range of impurities. This highlights that researchers are actively investigating and refining analytical techniques for a more comprehensive analysis of Simvastatin drug quality.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide](/img/structure/B565274.png)

![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)